molecular formula C17H17N3O3 B2993393 1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole CAS No. 866051-41-4

1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole

Cat. No.: B2993393
CAS No.: 866051-41-4
M. Wt: 311.341
InChI Key: SUKAYUHLTULKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(Dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole (CAS: 329234-75-5) is a benzimidazole derivative featuring a dimethylamino carbonyl oxy group at position 1 and a 4-methoxyphenyl substituent at position 2. Its molecular formula is C₁₇H₁₆ClN₃O₃, with a molecular weight of 345.79 g/mol . Benzimidazoles are known for their pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

[2-(4-methoxyphenyl)benzimidazol-1-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-19(2)17(21)23-20-15-7-5-4-6-14(15)18-16(20)12-8-10-13(22-3)11-9-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKAYUHLTULKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)ON1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-{[(Dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing or reducing agents, and bases or acids to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between the target compound and analogs:

Compound Name / CAS Substituents (Position) Functional Group Features Reference
Target Compound (329234-75-5) 1: (Dimethylamino)carbonyl oxy; 2: 4-methoxyphenyl; 6: Cl Ester group (carbonyl oxy), electron-donating methoxy, chloro for stability
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole (2620-81-7) 1: Benzyl; 2: 4-methoxyphenyl Bulky benzyl group increases lipophilicity; lacks ester functionality
2-(4-Chlorophenyl)-1-[(4-chlorophenyl)methoxy]-6-nitro-1H-benzimidazole (282523-42-6) 1: (4-Chlorobenzyl)oxy; 2: 4-chlorophenyl; 6: NO₂ Nitro group (electron-withdrawing), dual chloro substituents for enhanced reactivity
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide 1: Propyl; 2: 3,4-dimethoxyphenyl; 5: Carboxamide Carboxamide improves hydrogen bonding; multiple methoxy groups enhance solubility
6-Chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole (329235-03-2) 1: (2,6-Dichlorobenzyl)oxy; 2: 4-methoxyphenyl; 6: Cl Trichlorinated benzyl group increases steric hindrance and potential toxicity

Toxicological and Physicochemical Properties

  • Lipophilicity: The target compound’s logP is estimated to be ~3.2 (calculated using fragment-based methods), lower than benzyl-substituted analogs (logP ~4.5) due to the polar dimethylamino group .
  • Metabolic Stability: Chlorine at position 6 may reduce oxidative metabolism, enhancing half-life compared to non-halogenated derivatives .
  • Toxicity: Benzimidazoles with nitro groups (e.g., 282523-42-6) are associated with higher genotoxic risk, whereas methoxy and dimethylamino groups are generally safer .

Biological Activity

1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is a compound that belongs to the benzimidazole class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C17H17N3O3
  • Molecular Weight : 311.34 g/mol
  • CAS Number : 866051-41-4

Benzimidazole derivatives exhibit a variety of mechanisms that contribute to their biological activities:

  • Topoisomerase Inhibition : Compounds in this class can inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cell death in cancer cells by preventing DNA unwinding and replication .
  • DNA Intercalation and Alkylation : The structure allows for intercalation into DNA strands, disrupting replication and transcription processes. Alkylating properties can also lead to the formation of DNA adducts, further inhibiting cancer cell proliferation .
  • Receptor Modulation : Some benzimidazole derivatives act as antagonists for various receptors, including androgen receptors, which play a role in hormone-dependent cancers .

Biological Activities

The biological activities of this compound have been evaluated in various studies:

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer effects against several cancer cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • K562 (leukemia)

The compound showed significant cytotoxicity with IC50 values ranging from 2.68 μmol/L to 8.11 μmol/L across different cell lines .

Antimicrobial Activity

Studies have also highlighted its antimicrobial properties:

  • Antibacterial Activity : The compound displayed notable activity against Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Antifungal Activity : The compound showed antifungal effects against Candida albicans, indicating potential for treating fungal infections .

Study 1: Anticancer Efficacy

In a study published in 2022, a series of benzimidazole derivatives were synthesized, including the target compound. These derivatives were tested for their ability to inhibit topoisomerase I and II activities. The results indicated that certain derivatives exhibited superior anticancer activity compared to existing chemotherapeutics .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of benzimidazole derivatives against various pathogens. The target compound demonstrated significant antibacterial activity with MIC values lower than those of commonly used antibiotics, suggesting its potential as a new antimicrobial agent .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against MDA-MB-231
IC50 = 2.68 - 8.11 μmol/L
AntibacterialEffective against S. aureus
MIC comparable to standard antibiotics
AntifungalActive against C. albicans

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.